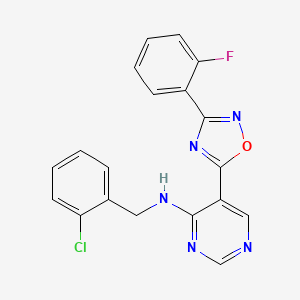

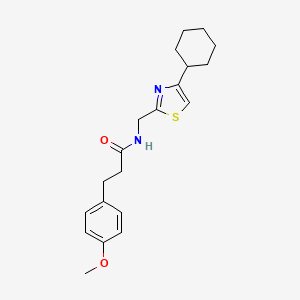

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

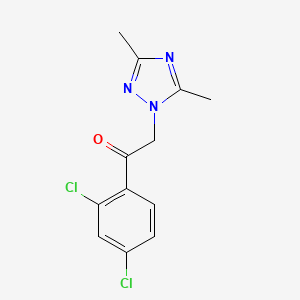

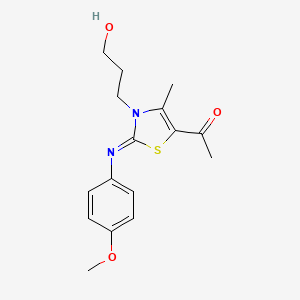

Synthesis Analysis

The synthesis of compounds related to "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide" involves various strategies, including the formation of thiazole rings and the attachment of different functional groups to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives incorporates various moieties, confirmed by spectroscopic methods . The synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio pharmacophore also demonstrates the importance of structural modifications for biological activity .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . The X-ray structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide further provides detailed insights into the molecular geometry, which is optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The reactivity of thiazolylacetonitrile derivatives containing the naproxenoyl moiety towards electrophilic reagents is also investigated, leading to the formation of 2-iminochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and conformations. Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides reveal the existence of two gauche conformers, with their stability influenced by hyperconjugative and orbital interactions . The antioxidant and anticancer activities of the synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives are evaluated, showing significant biological activities .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a core structural similarity with "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide," demonstrate notable antioxidant and anticancer activities. These compounds were more effective in cytotoxicity against certain cancer cell lines compared to well-known antioxidants like ascorbic acid, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Another study focused on synthesizing derivatives that exhibited significant antibacterial and antifungal activities. Such compounds could serve as a foundation for developing new antimicrobial agents, highlighting the versatility of the core structure in combating various microbial threats (Helal et al., 2013).

Endocrine-Disrupting Chemicals Research

There is also interest in understanding the environmental impact and safety profile of chemical compounds with structures similar to "this compound." For instance, methoxychlor, a compound with a methoxyphenyl group, has been studied for its effects as an endocrine-disrupting chemical, indicating the broader relevance of these chemical structures in environmental and health sciences (Kim et al., 2014).

Mechanism of Action

Target of Action

Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as cancer cell lines .

Mode of Action

Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, similar compounds have demonstrated cytotoxicity activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to interfere with various cellular processes, including the biosynthesis of bacterial lipids . In terms of antitumor activity, these compounds may interfere with cell proliferation and induce apoptosis .

Pharmacokinetics

The physicochemical properties of similar thiazole derivatives have been confirmed through spectroanalytical data .

Result of Action

Similar thiazole derivatives have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .

Action Environment

The activity of similar thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-24-17-10-7-15(8-11-17)9-12-19(23)21-13-20-22-18(14-25-20)16-5-3-2-4-6-16/h7-8,10-11,14,16H,2-6,9,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZUOVFUOZIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2500348.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)